DiC8 Exhibits PKC Isoform Selectivity Distinct from Phorbol Esters: Reduced PKCα Affinity Data
1,2-Dioctanoyl-sn-glycerol (DiC8) exhibits differential PKC isoform selectivity compared to the widely used phorbol ester PMA, with demonstrably lower affinity for the PKCα isoform relative to other PKC isozymes . This selectivity profile has been confirmed through multiple lines of evidence, including mixed micelle assays and phorbol ester binding competition studies. The functional consequence of this selectivity is that DiC8 and PMA produce divergent cellular outcomes in systems where PKCα is the predominant isoform expressed [1].
| Evidence Dimension | PKCα isoform affinity relative to other PKC isozymes |
|---|---|
| Target Compound Data | Lower affinity for PKCα than for other PKC isozymes (qualitative selectivity profile) |
| Comparator Or Baseline | Phorbol 12-myristate 13-acetate (PMA) — potent, non-selective PKC activator across cPKC and nPKC isoforms |
| Quantified Difference | DiC8 exhibits reduced PKCα affinity relative to PMA; PMA activates all DAG-responsive PKC isoforms with high potency |
| Conditions | Mixed micelle assay; phorbol ester binding competition; recombinant PKC isozyme activity assays |
Why This Matters
Researchers studying PKC isoform-specific signaling pathways should select DiC8 over PMA when PKCα-mediated effects need to be minimized or when isoform-selective activation is required.
- [1] Calbiochem (Merck). 1,2-Dioctanoyl-sn-glycerol — PKC Activator IV. Cell-permeable activator; lower affinity for PKCα. View Source
